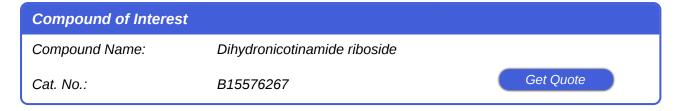


Dihydronicotinamide Riboside (NRH): A Technical Guide to its Discovery, Synthesis, and Metabolic Pathway

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronicotinamide riboside (NRH) has emerged as a highly potent precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2][3] Discovered as a more effective NAD+ enhancer than nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), NRH has garnered significant interest for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the discovery of NRH, detailed methodologies for its chemical synthesis, and a comprehensive description of its metabolic pathway to NAD+. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel NAD+ precursor.

Discovery and Significance

The discovery of **dihydronicotinamide riboside** (NRH) as a potent NAD+ precursor was first reported in 2019.[1][2] Researchers found that NRH administration in mammalian cells led to a rapid and substantial increase in intracellular NAD+ concentrations, ranging from a 2.5 to 10-fold increase within just one hour.[1][2] This effect was significantly greater than that observed with equivalent concentrations of other NAD+ precursors like NR and NMN.[1][2] Furthermore, in vivo studies in mice demonstrated that NRH administration substantially increased NAD+



levels in tissues such as the liver and kidney.[2][3] The discovery of NRH has opened new avenues for research into NAD+ metabolism and the development of potent NAD+ boosting therapies for age-related and metabolic diseases.

Chemical Synthesis of Dihydronicotinamide Riboside (NRH)

The primary method for synthesizing NRH involves the chemical reduction of a nicotinamide riboside (NR) derivative. The most common approach utilizes sodium dithionite (Na₂S₂O₄) as the reducing agent.[4][5][6] Several variations of this method have been described, aiming for improved yield, purity, and scalability.

Synthesis Methods Overview



Method	Starting Material	Reducing Agent	Key Condition s	Reported Yield	Purity	Referenc e
Method 1	Nicotinami de riboside triflate	Sodium dithionite (Na ₂ S ₂ O ₄)	Aqueous solution, low temperatur e, anaerobic, alkaline conditions	-	-	[4][5][6]
Method 2	β- Nicotinami de riboside chloride (β- NRCI)	Sodium dithionite (Na ₂ S ₂ O ₄)	Aqueous NaHCO ₃ solution, ice bath then room temperatur e, under nitrogen	55%	96%	[5][6][7][8] [9]
Method 3	Triacetylat ed nicotinamid e riboside triflate	Sodium dithionite (Na ₂ S ₂ O ₄), followed by methanolys is	Ball-milling for deprotectio n	Good yield	-	[4][5][6]
Method 4	From dihydronico tinamide mononucle otide (NMNH)	Alkaline phosphata se	Enzymatic hydrolysis	-	-	[4][5]

Detailed Experimental Protocol: Synthesis from β -Nicotinamide Riboside Chloride



This protocol is adapted from a scalable method for NRH synthesis.[5]

Materials:

- β-Nicotinamide riboside chloride (β-NRCI)
- Sodium bicarbonate (NaHCO₃) solution (1.2 M)
- Sodium dithionite (Na₂S₂O₄)
- Nitrogen gas
- · Round bottom flask with a magnetic stir bar
- Ice bath
- Freeze-dryer
- Column chromatography setup (e.g., C18 resin or basic alumina)

Procedure:

- Add 0.5 g of β-NRCI (1.72 mmol) and 20 mL of 1.2 M NaHCO₃ solution to a round bottom flask equipped with a magnetic stir bar.[5]
- Place the flask in an ice bath and purge the system with nitrogen gas to create an anaerobic environment.[5]
- Gradually add 0.80 g of sodium dithionite (4.60 mmol) to the reaction mixture while stirring.
 [5]
- After the addition of Na₂S₂O₄ is complete, remove the flask from the ice bath and continue
 the reaction at room temperature for an additional three hours under a nitrogen atmosphere.
 [5]
- Freeze-dry the reaction mixture to obtain a yellow solid.[5]
- Purify the crude product using column chromatography to isolate NRH.[4][8]



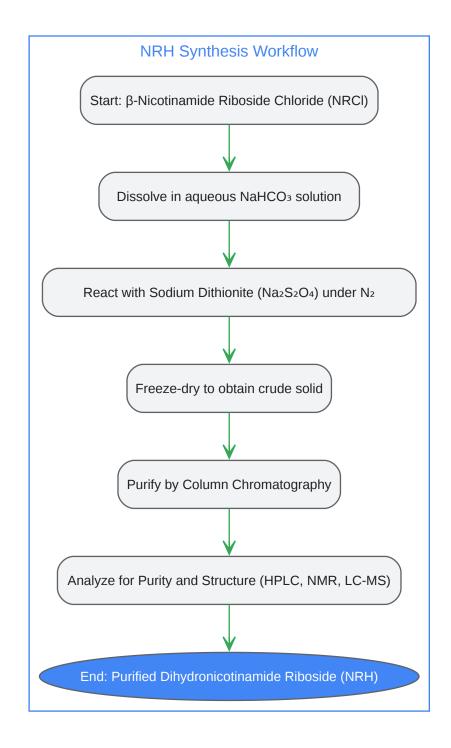
Purification and Analysis

Purification of NRH is crucial due to its sensitivity to oxidation and hydrolysis, especially under acidic conditions.[5][6] Common purification techniques include column chromatography using C18 resin or basic alumina.[4][5][8] The purity and structure of the synthesized NRH can be confirmed by various analytical methods:

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[6][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5][6][8]
- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight.[6][8]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[6][8]
- UV-Vis Spectroscopy: To determine the concentration of NRH solutions.[6]

Synthesis Workflow Diagram





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Caption: Workflow for the chemical synthesis of NRH from β -NRCI.

Metabolic Pathway of NRH to NAD+



NRH is a precursor to NAD+ and is metabolized through a distinct salvage pathway that differs from that of NR.[10][11][12]

Cellular Uptake and Phosphorylation

NRH is transported into the cell, likely via equilibrative nucleoside transporters (ENTs).[13] Once inside the cell, NRH is phosphorylated to dihydronicotinamide mononucleotide (NMNH). [10][11] This phosphorylation step is a key commitment in the conversion of NRH to NAD+.

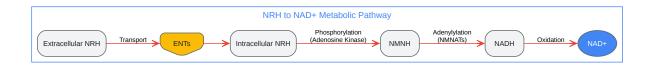
The Role of Adenosine Kinase (AK)

Initial studies suggested an ATP-dependent kinase was responsible for the conversion of NRH to NMNH, independent of the nicotinamide riboside kinases (Nrk1 and Nrk2) that phosphorylate NR.[1][2] Subsequent research identified adenosine kinase (AK) as the enzyme that acts as an NRH kinase, efficiently catalyzing the phosphorylation of NRH to NMNH.[10][11] [14] Pharmacological or genetic inhibition of AK has been shown to block the formation of NMNH from NRH and consequently inhibit NRH-stimulated NAD+ biosynthesis.[10][14]

Conversion of NMNH to NAD+

Following its synthesis, NMNH is adenylylated to form dihydronicotinamide adenine dinucleotide (NADH) by nicotinamide mononucleotide adenylyltransferases (NMNATs).[12][15] Finally, NADH is oxidized to NAD+, completing the metabolic conversion.[12][15]

Signaling Pathway Diagram



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Caption: The metabolic pathway of NRH to NAD+.

Comparative Efficacy of NRH



Studies have consistently shown that NRH is a more potent NAD+ precursor compared to NR and NMN.

In Vitro NAD+ Enhancement

Cell Line	Treatment	Duration	Fold Increase in NAD+ (vs. Control)	Reference
HEK293T	100 μM NRH	6 hours	~10-fold	[3]
Neuro2a	1 mM NRH	6 hours	~8-fold	[3]
AML-12	100 μM NRH	6 hours	~6-fold	[13]
HepG3	100 μM NRH	6 hours	~4-fold	[13]
BMDM	500 μM NRH	6 hours	6-7 times	[13]

In Vivo NAD+ Enhancement in Mice

Tissue	Treatment (250 mg/kg, i.p.)	Duration	% Increase in NAD+ (vs. Control)	Reference
Liver	NRH	4 hours	540%	[3]
Liver	NR	4 hours	132%	[3]
Liver	NMN	4 hours	149%	[3]
Kidney	NRH	4 hours	180%	[3]
Kidney	NR	4 hours	159%	[3]
Kidney	NMN	4 hours	156%	[3]

Conclusion

Dihydronicotinamide riboside represents a significant advancement in the field of NAD+ biology. Its discovery has unveiled a novel and highly efficient pathway for augmenting cellular NAD+ levels. The chemical synthesis of NRH is achievable through scalable methods, and its unique metabolic pathway, reliant on adenosine kinase, distinguishes it from other NAD+



precursors. The superior efficacy of NRH in both in vitro and in vivo models underscores its potential as a powerful tool for researchers and a promising candidate for the development of novel therapeutics targeting conditions associated with depleted NAD+ levels. Further research into the physiological and pharmacological effects of long-term NRH supplementation is warranted to fully elucidate its therapeutic potential.

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